molecular formula C12H13NO4 B11212808 ((3-(3-Methoxyphenyl)acryloyl)amino)acetic acid

((3-(3-Methoxyphenyl)acryloyl)amino)acetic acid

Cat. No.: B11212808
M. Wt: 235.24 g/mol
InChI Key: XFNKYNJPHMTQCJ-AATRIKPKSA-N
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Description

((3-(3-Methoxyphenyl)acryloyl)amino)acetic acid: is an organic compound with the molecular formula C12H13NO4 It is a derivative of acetic acid and features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-(3-Methoxyphenyl)acryloyl)amino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and glycine.

    Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with glycine to form an intermediate Schiff base.

    Acryloylation: The Schiff base is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the acryloyl group, converting it to a saturated alkyl chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted amino acids and derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Polymers: The compound can be used as a monomer or comonomer in the synthesis of functional polymers with specific properties.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

    Drug Development: It can be explored as a lead compound in the development of new pharmaceuticals, especially for its potential anti-inflammatory and anticancer properties.

Medicine:

    Therapeutic Agents: The compound’s derivatives may be developed as therapeutic agents for various diseases, including cancer and inflammatory disorders.

Industry:

    Material Science: It can be used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ((3-(3-Methoxyphenyl)acryloyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    (3-(3-Methoxyphenyl)propionic acid: This compound is similar in structure but lacks the acryloyl and amino groups.

    (4-(3-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound features a similar acryloyl group but has different substituents.

Uniqueness: ((3-(3-Methoxyphenyl)acryloyl)amino)acetic acid is unique due to its combination of a methoxyphenyl group, an acryloyl moiety, and an amino group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C12H13NO4/c1-17-10-4-2-3-9(7-10)5-6-11(14)13-8-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b6-5+

InChI Key

XFNKYNJPHMTQCJ-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)NCC(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)NCC(=O)O

Origin of Product

United States

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